

# Application Notes and Protocols: Immunohistochemical Analysis of FAK Activity Using Fak-IN-2

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## Compound of Interest

Compound Name: *Fak-IN-2*

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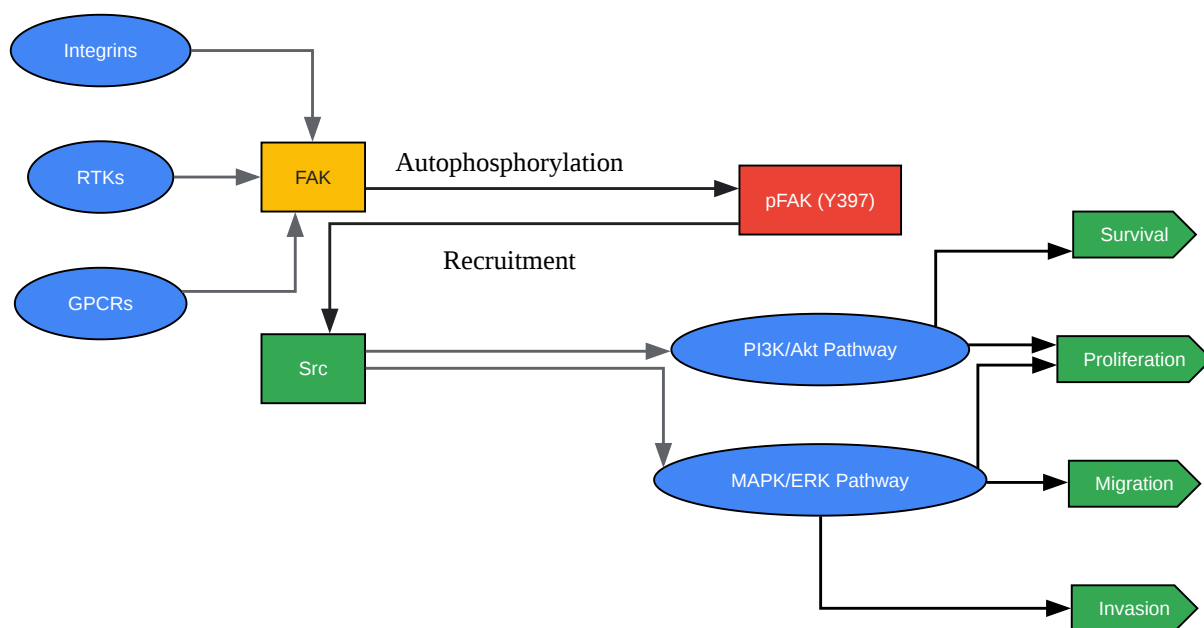
## Introduction

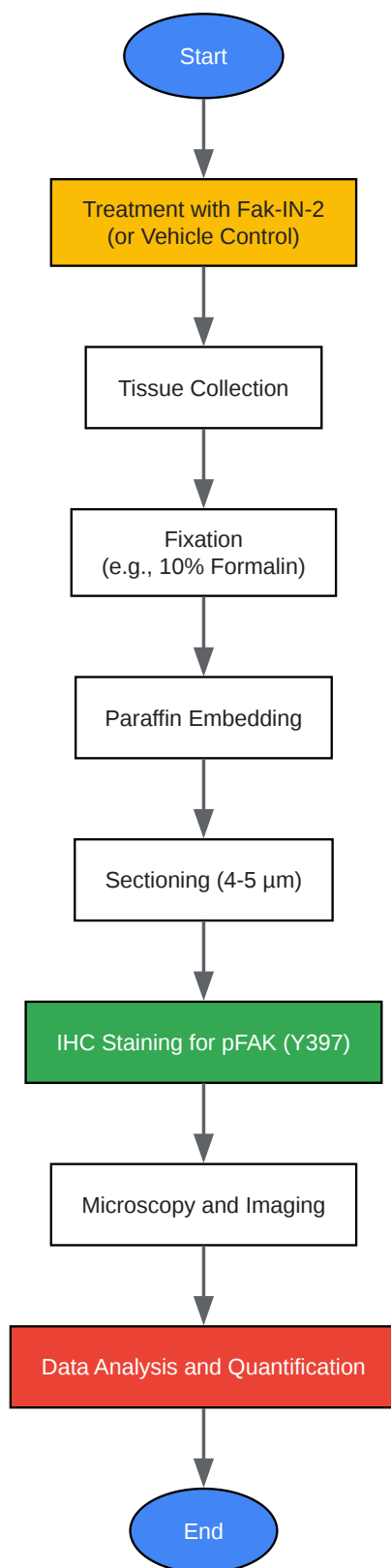
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and invasion.[1][2][3][4] Its overexpression and activation are frequently observed in various cancer types, making it a compelling target for cancer therapy.[1][2][5] FAK's activity is critically dependent on its autophosphorylation at tyrosine 397 (Y397), which serves as a docking site for Src family kinases and initiates downstream signaling cascades.[6][7] This document provides detailed protocols for assessing FAK activity in tissues using immunohistochemistry (IHC) with a specific focus on utilizing **Fak-IN-2**, a potent and orally active FAK inhibitor, to modulate and investigate FAK signaling.[8]

**Fak-IN-2** acts as a covalent inhibitor of FAK, effectively blocking its autophosphorylation and subsequent downstream signaling.[8] By comparing the IHC staining of phosphorylated FAK (pFAK Y397) in tissues treated with **Fak-IN-2** versus control tissues, researchers can specifically assess the contribution of FAK activity to various biological processes.

## FAK Signaling Pathway

The activation of FAK is initiated by various upstream signals, including integrins, receptor tyrosine kinases (RTKs), and G protein-coupled receptors (GPCRs).<sup>[1][6]</sup> Upon activation, FAK undergoes autophosphorylation at Y397, creating a binding site for Src. This FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key signaling pathways such as the PI3K-Akt and MAPK/ERK pathways, which are crucial for tumor progression and metastasis.<sup>[1][2][3][6]</sup>





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